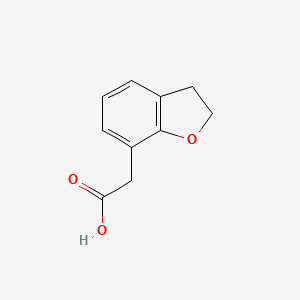

(11β,17E)-11,20-二羟基-3-氧代-孕-4,17(20)-二烯-21-醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, starting from precursors such as cortisol. One study detailed the in vitro synthesis using mouse liver as an enzyme source, highlighting the stereochemical aspects of the transformation from cortisol to 17-deoxy-21-oic acid, a process that underscores the compound's role as an intermediate in the metabolic dehydroxylation of cortisol (Singer, Iohan, & Monder, 1986).

Molecular Structure Analysis

The molecular structure of this compound has been extensively analyzed through various spectroscopic methods. Techniques such as IR, NMR, and mass spectrometry have been employed to elucidate its structure, showcasing the importance of the dihydroxy and oxo functional groups in its activity. For instance, studies on similar steroids have utilized these methods to confirm molecular arrangements and stereochemistry critical for biological activity (Popova, Andryushina, & Grinenko, 1979).

Chemical Reactions and Properties

Chemical reactions involving this compound often include oxidation and reduction processes that highlight its reactivity and role in steroid metabolism. For example, the conversion to 11β,20-dihydroxy-3-oxopregna-4-en-21-oic acid through enzymatic reactions illustrates its susceptibility to biochemical transformations, essential for its function as a metabolic intermediate (Singer, Iohan, & Monder, 1986).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, have been studied to understand its behavior in biological systems and synthetic applications. For instance, the analysis of similar compounds' crystal structure has provided insights into the conformational preferences that influence biological activity and interaction with biological molecules (Popova, Andryushina, & Grinenko, 1979).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical agents and stability under different conditions, are crucial for understanding the compound's role in metabolic pathways. Studies have detailed its reactivity, highlighting the importance of the oxo and dihydroxy functional groups in determining its chemical behavior and its interaction with enzymes during metabolism (Singer, Iohan, & Monder, 1986).

科学研究应用

合成与化学性质

- 合成技术:此化合物已使用各种方法合成。例如,用吡啶氯铬酸盐氧化 17β-羟基-17α-乙烯基类固醇会产生 17(20)-不饱和 21-醛,包括 3-氧代-反式-孕-4,17(20)-二烯-21-醛 (Popova, Andryushina, & Grinenko, 1979).

生物途径与代谢

- 在皮质醇代谢中的作用:此化合物作为皮质醇生物转化为 17-脱氧-21-酸的中间体,展示了烯醇醛中间体在代谢途径中的重要性 (Singer, Iohan, & Monder, 1986).

光化学反应

- 对单线态氧的反应性:此化合物与单线态氧反应的研究突出了其在研究类固醇中不同烯烃部分反应性中的重要性 (Ponce, Erra-Balsells, Bruttomesso, & Gros, 2004).

生物转化与类固醇转化

- 生物转化研究:对类固醇生物转化(例如相关化合物的 11β-羟基化)的研究提供了关于糖皮质激素合成替代途径的见解,突出了此化合物在类固醇化学中的多功能性 (Undisz, Groh, Stopsack, & Hörhold-Schubert, 1992).

医学与药理研究

- 类固醇抗炎前药研究:此化合物的衍生物已对其在创建新类抗炎类固醇中的潜力进行了研究,展示了其在药物研究中的效用 (Kwon, Heiman, Oriaku, Yoon, & Lee, 1995).

属性

CAS 编号 |

105562-12-7 |

|---|---|

产品名称 |

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al |

分子式 |

C₂₁H₂₈O₄ |

分子量 |

344.44 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。